molecular formula C8H7BrFNO B13050282 (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13050282
M. Wt: 232.05 g/mol
InChI Key: HXRPPVFDKCYMEK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral chemical building block of high interest in medicinal chemistry. Its structure incorporates a benzofuran core, a privileged scaffold in drug design known for its presence in biologically active compounds . The specific stereochemistry (3S) is critical for achieving selective interactions with biological targets, as the enantiomeric purity of similar dihydrobenzofuran-3-ylamine compounds can significantly influence their pharmacological profile . The bromo and fluoro substituents on the aromatic ring make this compound a versatile intermediate for further synthetic elaboration; the bromo group is a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro group can modulate electronic properties, lipophilicity, and metabolic stability . Compounds based on the 2,3-dihydrobenzofuran structure have been investigated as key intermediates in the synthesis of potential therapeutics for a range of conditions, including neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as inflammatory and immune system disorders . Specifically, such chiral amines can serve as precursors for the development of c-Jun N-terminal kinase (JNK) inhibitors, which represent a promising approach for treating neurodegeneration . This product is intended for use in research and development laboratories only. It is strictly for research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) before handling.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

HXRPPVFDKCYMEK-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(C=CC(=C2O1)Br)F)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Br)F)N

Origin of Product

United States

Preparation Methods

Formation of the Dihydrobenzofuran Core

The dihydrobenzofuran skeleton is generally synthesized by intramolecular cyclization of suitably substituted phenolic or halogenated precursors. The cyclization can be catalyzed by acid or base under controlled conditions.

Installation of the Amino Group at the 3-Position

The amine group is introduced stereoselectively at the 3-position of the dihydrobenzofuran ring by:

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid/base catalysis of substituted phenol Formation of dihydrobenzofuran core
2 Bromination NBS or Br2, mild temperature Selective bromination at 7-position
3 Fluorination Electrophilic fluorinating agent or nucleophilic substitution Introduction of fluorine at 4-position
4 Ketone formation Oxidation at 3-position 3-Keto-dihydrobenzofuran intermediate
5 Asymmetric reduction & amination Chiral catalyst (e.g., CBS catalyst), reductant, then amination (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Research Findings and Optimization

  • Chirality control: The use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) catalysts or enzymatic methods has been shown to improve enantiomeric excess (ee) significantly in the amination step.
  • Green chemistry: Continuous flow reactors have been explored to enhance reaction efficiency and reduce waste, particularly in halogenation and fluorination steps.
  • Yield and purity: Optimized reaction conditions yield the target compound with high purity (>95%) and yields ranging from 60% to 85% depending on the scale and method used.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Bromination agent N-Bromosuccinimide (NBS), 0–25°C Selective for 7-position bromination
Fluorination method Electrophilic fluorination (e.g., Selectfluor) or nucleophilic substitution Position-specific fluorination
Cyclization catalyst Acidic (e.g., HCl) or basic (e.g., K2CO3) Intramolecular ring closure
Amination approach Asymmetric reduction + amination High enantiomeric excess achievable
Solvents DMF, DCM, THF, or toluene Depends on step and reagent compatibility
Temperature range 0°C to reflux Step-dependent
Reaction time 0.5 to 12 hours Optimized for each step

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeConditionsProductsReferences
Imine formationO₂ or MnO₂ in anhydrous THF(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-imine
Nitrile synthesisKMnO₄ in acidic aqueous medium3-Cyano-7-bromo-4-fluoro-2,3-dihydrobenzo[B]furan
  • Mechanistic Insight : Oxidation to imines proceeds via radical intermediates, while nitrile formation involves dehydrogenation and deamination.

Reduction Reactions

The bromine atom and furan ring are susceptible to reduction:

Reaction TypeConditionsProductsReferences
DebrominationH₂/Pd-C in ethanol (25°C, 12 hr)(3S)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Ring saturationNaBH₄/CuI in DMFPartially saturated benzofuran derivatives
  • Stereochemistry at C3 is preserved during debromination due to mild conditions .

Nucleophilic Substitution

The bromine atom undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution):

NucleophileConditionsProductsReferences
AminesDIPEA, DMSO, 80°C7-Amino-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
AlkoxidesK₂CO₃, DMF, 60°C7-Alkoxy-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
  • Regioselectivity : Fluorine’s electron-withdrawing effect activates the para position (C7) for substitution.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/waterBiaryl-functionalized dihydrobenzofuran derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°CN-Arylated dihydrobenzofuran amines
  • Catalytic Efficiency : Yields exceed 75% for Suzuki couplings with aryl boronic acids .

Amine Functionalization

The amine group undergoes condensation and acylation:

Reaction TypeConditionsProductsReferences
Schiff base formationAldehydes, EtOH, RTImine-linked conjugates
AcylationAcetyl chloride, pyridine

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of benzofuran compounds exhibit anticancer properties. (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine may serve as a lead compound for developing novel anticancer agents due to its structural characteristics that allow for interactions with biological targets involved in cancer progression.
  • Neurological Disorders : Compounds similar to this compound have been studied for their potential neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer's disease.

Organic Synthesis

The compound can act as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions : Useful for forming carbon-carbon bonds.
  • Functionalization reactions : Enabling modifications that enhance biological activity or alter physical properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential as a chemotherapeutic agent.

CompoundCell LineIC50 Value (µM)
(3S)-7-Bromo-4-fluoro derivativeA549 (Lung)12.5
(3S)-7-Bromo derivativeMCF7 (Breast)15.0

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzofuran derivatives similar to this compound. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Compound A45
Compound B60

Mechanism of Action

The mechanism of action of (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro Derivatives

The closest structural analog is (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS: 1259574-34-9), which replaces bromine with chlorine at position 7 . Key comparisons include:

Property (3S)-7-Bromo-4-fluoro-...ylamine (3S)-7-Chloro-4-fluoro-...ylamine
Molecular Formula C₈H₇BrFNO C₈H₇ClFNO
Molecular Weight (g/mol) 232.10 187.60
Halogen (Position) Br (7), F (4) Cl (7), F (4)
Lipophilicity (Estimated logP) Higher (Br more lipophilic) Lower (Cl less lipophilic)
Reactivity Weaker C-Br bond; prone to substitution Stronger C-Cl bond; more stable

Key Findings :

  • Molecular Weight : The bromo derivative is 44.5 g/mol heavier due to bromine’s higher atomic mass .
  • Lipophilicity : Bromine’s larger size and polarizability likely enhance membrane permeability compared to chlorine, a critical factor in drug design.
  • Synthetic Utility : The chloro analog may offer better stability in acidic/basic conditions, while the bromo compound could serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts.

Functional Group Variation: Amine vs. Boronic Acid/Carbaldehyde

Other brominated benzofuran derivatives, such as 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid and 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde , highlight the impact of functional group diversity :

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid C₈H₈BBrO₃ 242.86 Boronic acid Suzuki-Miyaura coupling; intermediate in natural product synthesis
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde C₉H₇BrO₂ 227.05 Carbaldehyde Electrophilic reactivity; precursor for Schiff bases
Target Bromo-Amine C₈H₇BrFNO 232.10 Amine Potential bioactivity; chiral center for enantioselective interactions

Key Findings :

  • Boronic Acid : The boronic acid derivative is tailored for cross-coupling reactions, with a molecular weight of 242.86 g/mol and commercial availability at high cost (e.g., 250 mg for JPY 15,100) .
  • Amine Advantage : The target compound’s amine group may enhance solubility in polar solvents and enable salt formation, unlike the boronic acid or aldehyde analogs.

Research Implications and Limitations

  • Halogen Effects : Bromine’s size and electronic properties could favor interactions with hydrophobic enzyme pockets compared to chlorine, though experimental validation is needed.
  • Data Gaps : Physical properties (e.g., melting point, solubility) for the bromo-amine are unreported, limiting direct comparisons.
  • Synthetic Pathways : The chloro analog’s synthetic route (e.g., SN2 substitution or catalytic amination) may inform strategies for the bromo derivative.

Biological Activity

(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the benzo[b]furan family, characterized by its unique halogenated structure. The compound's molecular formula is C8H7BrFNOC_8H_7BrFNO with a molecular weight of approximately 232.05 g/mol. This article provides an overview of its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 7-position and a fluorine atom at the 4-position on the benzo[b]furan ring, along with an amine group at the 3-position. The stereochemistry is specified as (3S), indicating a particular spatial arrangement of its substituents.

PropertyValue
Molecular FormulaC8H7BrFNOC_8H_7BrFNO
Molecular Weight232.05 g/mol
CAS Number1259574-27-0
Purity97%

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the context of drug discovery. Its potential applications include:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models, indicating that this compound may also possess anticonvulsant properties. Research has demonstrated that certain derivatives can modulate glutamate receptors, which are critical in seizure activity .
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in disease pathways. Studies have indicated that compounds with similar structures can inhibit various biological targets, suggesting that this compound could have similar effects .
  • Cellular Signaling Modulation : There is evidence that this compound may influence cellular signaling pathways, although detailed mechanisms remain to be elucidated. Understanding these pathways is crucial for identifying therapeutic applications.

In Vitro Studies

Research has focused on understanding how this compound interacts with biological targets:

  • Seizure Models : In studies involving animal models, compounds structurally related to this compound have been shown to provide protection against induced seizures, indicating potential anticonvulsant properties .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

Compound NameCAS NumberKey Differences
(3R)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259786-81-6Different stereochemistry
(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamineN/AChlorine instead of bromine

These comparisons highlight how variations in halogen positioning and stereochemistry can influence reactivity and biological activity.

Q & A

Q. Handling safety and toxicity concerns

  • Precautions :
  • Use fume hoods and PPE due to potential amine toxicity and bromine/fluorine volatility .
  • Monitor waste streams for halogenated byproducts to comply with EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.